An In-depth Technical Guide to 2-Fluoropyridine-5-boronic acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2-Fluoropyridine-5-boronic acid: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoropyridine-5-boronic acid is a versatile heterocyclic organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom and the pyridine (B92270) ring, make it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, and significant applications, with a focus on its role in the development of novel therapeutics and other advanced materials. Detailed experimental protocols and workflow visualizations are included to facilitate its practical application in a research setting.
Chemical and Physical Properties
2-Fluoropyridine-5-boronic acid is typically a white to light yellow crystalline solid. The presence of the electron-withdrawing fluorine atom on the pyridine ring influences its acidity and reactivity. The physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (6-Fluoropyridin-3-yl)boronic acid | [1] |
| Synonyms | 6-Fluoro-3-pyridinylboronic acid, 6-Fluoropyridine-3-boronic acid | [2][3][4] |
| CAS Number | 351019-18-6 | [2][3] |
| Molecular Formula | C₅H₅BFNO₂ | [2] |
| Molecular Weight | 140.91 g/mol | [1][2] |
| Appearance | White to off-white/light yellow solid/powder | [5][6] |
| Melting Point | 172-178 °C (with decomposition) | [4][5][6][7] |
| Boiling Point | No definitive data available | [1] |
| Solubility | Soluble in methanol | [6][7] |
| pKa (Predicted) | 6.97 ± 0.10 | [6] |
Reactivity and Key Applications
The utility of 2-Fluoropyridine-5-boronic acid is primarily centered on its performance as a coupling partner in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[2]
Suzuki-Miyaura Cross-Coupling Reactions
2-Fluoropyridine-5-boronic acid is an excellent substrate for palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the pyridine ring (at the C5 position) and a variety of aryl or heteroaryl halides or triflates. The fluorine atom at the C2 position enhances the reactivity and selectivity of the molecule.[2] This versatility makes it a key intermediate in the synthesis of complex molecules.[2][8]
Applications include:
-
Pharmaceuticals: It serves as a crucial building block for synthesizing biologically active compounds and drug candidates.[2] A significant application is in the creation of fatty acid amide hydrolase (FAAH) inhibitors, which are investigated for analgesic, anti-inflammatory, and anxiolytic properties.[3][9]
-
Agrochemicals: The compound is used in the development of novel pesticides and herbicides.[2][8]
-
Materials Science: Its boronic acid functionality allows for its use in sensor technology and the synthesis of functionalized polymers.[2][8]
Other Reactions
Besides Suzuki coupling, 2-fluoropyridine-5-boronic acid can be used in other transformations, such as hydroxydeboronation, where treatment with basic hydrogen peroxide can introduce a hydroxyl group in place of the boronic acid moiety.[6]
Application in Drug Discovery: FAAH Inhibition
A notable application of 2-Fluoropyridine-5-boronic acid is in the synthesis of inhibitors for Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is an enzyme responsible for the degradation of endocannabinoids like anandamide.[10] By inhibiting FAAH, the levels of these endogenous signaling lipids increase, leading to analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists.[10] This makes FAAH a compelling therapeutic target for pain and anxiety disorders.[9][10]
Experimental Protocols
This section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using 2-Fluoropyridine-5-boronic acid. Conditions may require optimization based on the specific aryl halide used.
Representative Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyridine-5-boronic acid with an Aryl Bromide
This protocol is adapted from general procedures for Suzuki-Miyaura couplings involving heteroaryl boronic acids and aryl halides.[1][7][11]
Materials and Equipment:
-
2-Fluoropyridine-5-boronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Solvent (e.g., anhydrous 1,4-dioxane (B91453), potentially with water)[1][4]
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert gas source (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-Fluoropyridine-5-boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), potassium phosphate (B84403) (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol, 2-5 mol%).[1][7]
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 3-5 mL) via syringe. For some substrates, the addition of a small amount of degassed water (e.g., 10-20% by volume) can be beneficial.[4][5]
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 80-110 °C. Stir the reaction mixture vigorously for 12-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired biaryl product.
Safety and Handling
2-Fluoropyridine-5-boronic acid is an irritant. It may cause skin, eye, and respiratory irritation.[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[12] For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
2-Fluoropyridine-5-boronic acid is a high-value synthetic intermediate with significant applications in drug discovery, agrochemicals, and materials science. Its reliable performance in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Fluoropyridine-5-boronic acid | 351019-18-6 [chemicalbook.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cas 1072946-66-7,2-CHLORO-3-FLUOROPYRIDINE-5-BORONIC ACID | lookchem [lookchem.com]
- 9. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. echemi.com [echemi.com]
